2-[(3,4-dichlorobenzyl)sulfanyl]-3-propyl-6-(trifluoromethyl)-4(3H)-pyrimidinone is a chemical compound with significant potential in pharmaceutical applications. It is classified as a pyrimidinone derivative, characterized by its unique molecular structure that includes a trifluoromethyl group and a dichlorobenzyl sulfanyl moiety. The compound has been explored for its properties as a modulator of the cystic fibrosis transmembrane conductance regulator, indicating its relevance in treating cystic fibrosis and possibly other disorders related to ion transport.
The synthesis of 2-[(3,4-dichlorobenzyl)sulfanyl]-3-propyl-6-(trifluoromethyl)-4(3H)-pyrimidinone typically involves multi-step organic reactions. While specific synthetic routes are not detailed in the available literature, compounds of similar structure often utilize:
The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to achieve high yields and purity. Analytical techniques like NMR spectroscopy and mass spectrometry are essential for confirming the structure and purity of the synthesized compound .
The molecular structure of 2-[(3,4-dichlorobenzyl)sulfanyl]-3-propyl-6-(trifluoromethyl)-4(3H)-pyrimidinone features:
The compound's molecular weight is approximately 397.24 g/mol. The presence of multiple halogen atoms (chlorine and fluorine) suggests potential for interesting interactions with biological targets .
The compound can participate in various chemical reactions typical for pyrimidinones:
Reactions involving this compound should be conducted under controlled conditions to prevent unwanted side reactions. For example, the trifluoromethyl group can influence reactivity patterns due to its electronegative nature .
The mechanism through which 2-[(3,4-dichlorobenzyl)sulfanyl]-3-propyl-6-(trifluoromethyl)-4(3H)-pyrimidinone exerts its biological effects likely involves modulation of ion channels or receptors associated with cystic fibrosis transmembrane conductance regulator activity.
Studies suggest that compounds with similar structures can enhance chloride ion transport across cell membranes, thereby alleviating symptoms associated with cystic fibrosis .
Relevant data regarding melting point or boiling point was not specified but would be essential for practical applications .
This compound has potential applications in medicinal chemistry as a lead compound for developing new drugs targeting cystic fibrosis. Its unique structural features may also allow exploration in other therapeutic areas such as oncology or infectious diseases due to its ability to modulate biological pathways related to cell signaling and ion transport .
CAS No.: 18001-13-3
CAS No.: 18395-92-1
CAS No.: 18252-46-5
CAS No.: 499-09-2
CAS No.: 20937-86-4